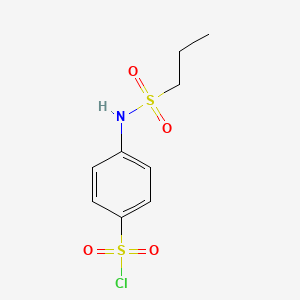

4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride

Description

4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H12ClNO4S2 and a molecular weight of 297.78 g/mol . This compound is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

4-(propylsulfonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO4S2/c1-2-7-16(12,13)11-8-3-5-9(6-4-8)17(10,14)15/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQNJEQXJQSNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with propane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Sulfonamides, including 4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis. A study demonstrated that related compounds effectively inhibited both Gram-positive and Gram-negative bacteria using agar diffusion methods.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | TBD |

| Standard Antibiotic | 20 |

Cytotoxicity in Cancer Research

In vitro studies have shown that sulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, treatment of MCF-7 breast cancer cells with these compounds revealed significant reductions in cell viability.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | TBD |

| Control (DMSO) | >1000 |

| Standard Chemotherapeutic Agent | 15 |

Biological Research Applications

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes, particularly kinases involved in cancer pathways. The presence of the sulfonamide group enhances binding affinity to target proteins, making it a candidate for therapeutic development.

Case Study: Raf Kinase Inhibition

Research indicates that similar sulfonamide compounds can inhibit Raf kinase activity, which is crucial in cell signaling related to cancer progression. The study focused on the binding interactions and selectivity of these compounds towards Raf kinases.

Industrial Applications

Synthesis of Specialty Chemicals

this compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity allows for the production of sulfonamides and other derivatives through nucleophilic substitution reactions.

Reaction Types

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Sulfonyl chloride group can be replaced by nucleophiles. |

| Hydrolysis | Converts sulfonyl chloride to sulfonic acids. |

| Oxidation/Reduction | Alters oxidation states of sulfur atoms. |

Mechanism of Action

The mechanism of action of 4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride can be compared with other sulfonamide and sulfonyl chloride compounds, such as:

4-(Methylsulfonamido)benzene-1-sulfonyl chloride: Similar in structure but with a methyl group instead of a propane group, leading to different reactivity and applications.

4-(Ethylsulfonamido)benzene-1-sulfonyl chloride: Contains an ethyl group, which affects its solubility and reactivity compared to the propane derivative.

4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting versatility in various chemical reactions and applications.

Biological Activity

4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride, also known by its CAS number 1016679-17-6, is a sulfonamide compound characterized by the presence of both sulfonamide and sulfonyl chloride functional groups. This compound is part of a broader class of sulfonamides that have demonstrated diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHClN OS, with a molecular weight of approximately 297.78 g/mol. The structure consists of a benzene ring substituted with sulfonamide and sulfonyl chloride groups, which are significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClN OS |

| Molecular Weight | 297.78 g/mol |

| CAS Number | 1016679-17-6 |

| Functional Groups | Sulfonamide, Sulfonyl Chloride |

Sulfonamide compounds, including this compound, are known to inhibit various enzymes involved in biochemical pathways. One notable mechanism involves the inhibition of carbonic anhydrase (CA), which plays a crucial role in maintaining acid-base balance in tissues. This inhibition has therapeutic implications in conditions such as glaucoma, heart failure, and potentially cancer treatment .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as potential inhibitors in cancer pathways. The presence of the sulfonamide group enhances binding to specific proteins or enzymes, such as Raf kinases, which are integral to cell signaling in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of related sulfonamide compounds:

- Inhibition of DDAH and ADI Enzymes : A study reported that certain sulfonamides demonstrated potent inhibition against dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), suggesting their potential as therapeutic agents against diseases involving these pathways .

- Anti-HIV Activity : Another investigation highlighted that specific heterocyclic sulfonamides exhibited anti-HIV activity at concentrations ranging from 75 to 100 µM, marking them as candidates for further antiviral research .

- Cancer Therapeutics : The modulation of kinase activity by similar compounds indicates their potential role in cancer treatment by targeting critical signaling pathways involved in tumor growth and metastasis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride | Fluorine at position 3; propane-2-sulfonamide | Different alkyl chain configuration affects reactivity |

| 4-Methoxybenzene sulfonyl chloride | Methoxy group at para position | Lacks amino functionality; primarily used as an electrophile |

| Prop-2-ene-1-sulfonyl chloride | Vinyl substituent instead of propane | Different reactivity profile due to unsaturation |

Q & A

Q. What are the optimal synthetic routes for 4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride, and how can purity be maximized?

The synthesis typically involves sequential sulfonylation and chlorination steps. A common approach includes:

- Step 1 : Reacting propane-1-sulfonamide with a benzene derivative (e.g., 4-aminobenzenesulfonic acid) under controlled pH (8–10) to form the sulfonamide intermediate.

- Step 2 : Chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux conditions (60–80°C) to yield the sulfonyl chloride .

Purity Optimization : - Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

- FT-IR : Identify characteristic peaks for sulfonyl chloride (SO₂Cl: ~1200 cm⁻¹) and sulfonamide (N–H: ~3300 cm⁻¹; S=O: ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm) and propane sulfonamide methyl/methylene groups (δ 1.0–3.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 297.78 (calculated for C₉H₁₂ClNO₄S₂) .

Q. What safety protocols are critical when handling this compound?

- GHS Hazards : Corrosive (Category 1B), Acute Toxicity (Oral, Category 4). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group enable applications in drug discovery?

The sulfonyl chloride (–SO₂Cl) group is highly electrophilic, facilitating:

- Nucleophilic Substitution : React with amines to form sulfonamides (common in protease inhibitors) .

- Bioconjugation : Label proteins or peptides via cysteine or lysine residues (e.g., HIV-1 protease inhibitor design) .

Case Study : Analogues like 4-(3-fluorobenzyloxy)benzene-1-sulfonyl chloride (yield: 92%) were synthesized for ADAM-17 inhibition, demonstrating structural versatility .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

Discrepancies in toxicity or efficacy often arise due to:

- Substituent Effects : Fluorine or methoxy groups (e.g., 3-fluoro derivatives) may enhance metabolic stability but alter toxicity profiles .

- Assay Conditions : Standardize cell-based assays (e.g., Mycobacterium tuberculosis H37Rv IC₅₀) with controls for pH and redox state .

Resolution : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock to model binding to enzymes like carbonic anhydrase or HIV-1 protease .

- Collision Cross-Section (CCS) Predictions : CCS values (e.g., [M+H]⁺: 167.6 Ų) aid in identifying adducts during LC-MS analysis .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.